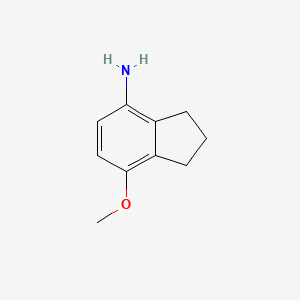

7-Methoxy-2,3-dihydro-1H-inden-4-amine

Description

Contextualization within the Indane Scaffold Class

7-Methoxy-2,3-dihydro-1H-inden-4-amine belongs to the class of compounds known as aminoindanes, which are characterized by an indane core structure bearing an amino group. The indane scaffold itself is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. This rigid framework is a common feature in a variety of biologically active molecules and natural products. The specific structure of this compound is distinguished by a methoxy (B1213986) group (-OCH₃) at the 7-position and an amine group (-NH₂) at the 4-position of the indane ring system.

The indane framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its conformational rigidity can lead to higher binding affinities and selectivities for specific receptors and enzymes. The incorporation of functional groups such as the methoxy and amino moieties on the indane backbone, as seen in this compound, allows for a diverse range of chemical modifications to explore structure-activity relationships (SAR).

Academic Significance and Broad Research Interests

The academic significance of this compound stems from its structural similarity to other aminoindanes that have been investigated for their psychoactive and therapeutic properties. Research into aminoindane derivatives has revealed their potential to act as central nervous system stimulants and to influence the release and re-uptake of key neurotransmitters like serotonin (B10506) and dopamine (B1211576). unodc.org For instance, derivatives of 2-aminoindane are known to be rigid analogues of amphetamine. wikipedia.org

While direct and extensive research on this compound is not widely published, its chemical structure suggests several areas of broad research interest:

Neuropharmacology: Given the known effects of other methoxy-substituted aminoindanes on serotonergic and dopaminergic systems, this compound is of interest for its potential to modulate these pathways. nih.gov Such modulation is a key strategy in the development of treatments for a variety of neurological and psychiatric disorders, including depression and Parkinson's disease. wikipedia.org For example, 5-methoxy-6-methyl-2-aminoindan has been identified as a selective serotonin releasing agent. nih.gov

Medicinal Chemistry: The compound serves as a valuable chemical intermediate for the synthesis of more elaborate molecules. The amino and methoxy groups provide reactive sites for further chemical modifications, allowing for the creation of libraries of related compounds for drug discovery screening. Patent literature indicates that aminoindan derivatives are precursors to a range of pharmacologically active agents. google.com

Therapeutic Potential: Research on related compounds, such as 5-methoxy-2-aminoindane (MEAI), has shown potential in treating obesity and related metabolic disorders in animal models. nih.gov This suggests that other methoxy-substituted aminoindanes, including the 7-methoxy-4-amino isomer, could be investigated for similar therapeutic applications.

The precise role and therapeutic potential of this compound remain subjects for further investigation. Its structural features, however, place it firmly within a class of compounds with significant and diverse biological activities, ensuring its continued relevance in academic and industrial research.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 84021-25-6 |

| Canonical SMILES | COC1=CC=CC2=C1CCC2N |

| InChI Key | FJJZAPQVRKWJSP-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

7-methoxy-2,3-dihydro-1H-inden-4-amine |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6H,2-4,11H2,1H3 |

InChI Key |

JSCBFNQMRFSYMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCCC2=C(C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methoxy 2,3 Dihydro 1h Inden 4 Amine

Comprehensive Analysis of Established Synthetic Routes

The synthesis of 7-Methoxy-2,3-dihydro-1H-inden-4-amine is not extensively documented in readily available literature, necessitating a review of synthetic strategies for analogous substituted aminoindanes. A plausible and commonly employed strategy for the introduction of an amino group onto an activated aromatic ring is through a nitration-reduction sequence.

Strategic Starting Materials and Key Intermediates

A logical starting material for the synthesis is a 7-methoxy substituted indane precursor. The key to the synthesis is the regioselective introduction of a nitro group at the C-4 position, which can then be reduced to the desired amine.

Plausible Synthetic Pathway:

A hypothetical, yet chemically sound, synthetic route would commence with a suitable 7-methoxy indane derivative. The critical step involves the electrophilic nitration of this precursor to yield 7-methoxy-4-nitro-2,3-dihydro-1H-indene. Subsequent reduction of the nitro group would then afford the target compound, this compound.

Key Intermediates:

7-Methoxy-2,3-dihydro-1H-indene: This would be the initial substrate for the nitration reaction. Its synthesis could potentially start from 7-methoxy-1-indanone, which is a commercially available compound.

7-Methoxy-4-nitro-2,3-dihydro-1H-indene: This is the crucial intermediate formed through the regioselective nitration of the methoxy-activated indane ring.

7-Methoxy-1-indanone: A potential precursor to 7-Methoxy-2,3-dihydro-1H-indene through reduction of the keto group. The nitration of related 4-methoxy-1-indanone (B81218) to 4-methoxy-5-nitro-1-indanone has been reported, suggesting that nitration of a 7-methoxy analog could be a viable strategy at the indanone stage as well.

Table 1: Potential Starting Materials and Intermediates

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 7-Methoxy-1-indanone |  |

Potential Starting Material |

| 7-Methoxy-2,3-dihydro-1H-indene |  |

Key Precursor for Nitration |

| 7-Methoxy-4-nitro-2,3-dihydro-1H-indene |  |

Key Nitro Intermediate |

Critical Reaction Conditions and Mechanistic Pathways

Nitration: The regioselectivity of the nitration step is paramount. The methoxy (B1213986) group at the C-7 position is an ortho-, para-director. In the case of 7-methoxyindane, the para-position (C-4) is sterically accessible and electronically activated, making it the likely site of electrophilic attack by the nitronium ion (NO₂⁺). Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely be employed. Careful control of temperature is crucial to prevent side reactions and dinitration.

Reduction: The reduction of the nitro group in 7-methoxy-4-nitro-2,3-dihydro-1H-indene to the corresponding amine can be achieved using a variety of standard reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acetic acid are also viable options.

Chemo- and Regioselective Synthesis Approaches

Achieving high chemo- and regioselectivity is the cornerstone of a successful synthesis of this compound. The directing effect of the methoxy group is the primary tool for achieving regioselectivity in the nitration step. To enhance selectivity, the reaction conditions must be optimized. This includes the choice of nitrating agent, solvent, and reaction temperature. For instance, milder nitrating agents might be employed to minimize the formation of unwanted isomers.

Stereoselective Synthesis of Enantiopure Forms

The target molecule does not possess a chiral center unless substitution is introduced on the five-membered ring. However, if a chiral derivative, for instance at the C-1 or C-2 position, were desired, stereoselective methods would be necessary.

For related aminoindanes, chiral resolution is a common method to separate enantiomers. iucr.orggoogle.com This typically involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by fractional crystallization. google.comwikipedia.org Asymmetric synthesis represents a more elegant approach to obtaining enantiopure compounds. yale.edu For aminoindanes, this can involve the use of chiral catalysts or auxiliaries to control the stereochemistry of a key bond-forming step. nih.gov

Table 2: Methods for Obtaining Enantiopure Aminoindanes

| Method | Description | Key Considerations |

|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Efficiency of diastereomeric salt formation and crystallization. iucr.orggoogle.comwikipedia.org |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Availability of suitable catalysts and development of stereoselective reactions. yale.edunih.gov |

Functional Group Transformations and Derivatization Strategies

The primary amino group in this compound is a versatile handle for a variety of functional group transformations and derivatization strategies.

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of substituents. dicp.ac.cnresearchgate.netresearchgate.net

N-Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. beilstein-journals.orgorganic-chemistry.org

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgbyjus.com The resulting diazonium salt is a versatile intermediate that can be converted to a variety of other functional groups, including halides (Sandmeyer reaction), hydroxyl, and cyano groups.

Table 3: Common Derivatization Reactions of the Amino Group

| Reaction | Reagents | Product |

|---|---|---|

| N-Acylation | Acyl chloride, Acetic anhydride | Amide |

| N-Alkylation | Alkyl halide, Aldehyde/Ketone + reducing agent | Secondary/Tertiary Amine |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

Synthetic Exploration and Design of 7 Methoxy 2,3 Dihydro 1h Inden 4 Amine Analogues

Design Principles for Structural Diversification

The design of analogues of 7-methoxy-2,3-dihydro-1H-inden-4-amine is guided by established medicinal chemistry principles aimed at optimizing the compound's properties. Structural diversification is a key strategy to explore the chemical space around a core scaffold and to understand how modifications influence biological activity.

A primary design consideration involves the electronic properties of the aromatic ring. The methoxy (B1213986) group at the C7 position is an electron-donating group, which can influence the nucleophilicity of the aromatic ring and the basicity of the C4-amino group. The introduction of additional substituents, whether electron-donating or electron-withdrawing, can systematically alter these properties. For instance, studies on other bioactive molecules have shown that electron-donating groups, such as methoxy, can enhance biological effects compared to electron-withdrawing groups like chloro or nitro substituents. nih.gov This principle guides the selection of substituents to either enhance or attenuate the inherent electronic nature of the parent scaffold.

Another key design principle is isosteric and bioisosteric replacement. This involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. For example, the methoxy group (-OCH₃) could be replaced with a hydroxyl (-OH), ethyl (-CH₂CH₃), or even a small halogen group to probe the importance of its size, hydrogen-bonding capability, and electronic influence at that position.

Furthermore, conformational rigidity is a significant design element. The 2,3-dihydro-1H-indene (indan) core provides a more conformationally restricted structure compared to open-chain analogues like phenethylamines. wikipedia.org This rigidity can lead to higher binding affinity and selectivity for biological targets. Modifications are designed to maintain or subtly alter this rigidity. For example, adding substituents to the five-membered cyclopentane (B165970) ring can introduce steric hindrance that further locks the conformation. The strategic placement of functional groups is therefore critical in developing compounds with improved efficacy and selectivity. nih.gov

Synthesis of Positional Isomers and Homologues

The synthesis of positional isomers and homologues of this compound is crucial for understanding the spatial requirements of its biological targets. This involves relocating the methoxy and amino groups around the indan (B1671822) core or altering the nature of the alkyl substituent.

The general synthetic approach to such aminoindanes often begins with a corresponding indanone precursor. For example, the synthesis of a positional isomer like 4,7-dimethoxy-2-aminoindane has been achieved starting from the corresponding 4,7-dimethoxy-1-indanone. cdnsciencepub.com A common route involves the conversion of the indanone to its oxime, followed by catalytic reduction. The reduction of the ketone functionality to an alcohol, followed by further chemical transformations, provides another pathway to access different isomers. cdnsciencepub.com

A key intermediate for producing the title compound and its isomers is the appropriately substituted indanone. The synthesis of these precursors can be achieved through various cyclization reactions starting from substituted benzene (B151609) derivatives. Once the indanone is obtained, the amino group can be introduced. A typical sequence involves:

Oximation: The indanone is reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding indanone oxime.

Reduction: The oxime is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation. cdnsciencepub.com This approach is versatile for creating various aminoindan structures, including positional isomers where the starting indanone has a different substitution pattern.

Below is a table summarizing key positional isomers and related structures mentioned in the chemical literature.

| Compound Name | Structure | CAS Number | Notes |

| This compound | Not available | The parent compound of interest. | |

| 4-Aminoindan | 32202-61-2 | The unsubstituted parent scaffold. orgsyn.org | |

| (1R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | 180915-77-9 | A chiral positional isomer. chemuniverse.com | |

| 4,7-Dimethoxy-2-aminoindane | Not available | A dimethoxy analogue synthesized via reduction of the corresponding indanone oxime. cdnsciencepub.com |

Introduction of Diverse Substituents and Hybrid Systems

Further diversification of the this compound scaffold involves the introduction of a wide array of chemical moieties at various positions, including the aromatic ring, the cyclopentane ring, and the primary amino group.

Derivatization of the C4-amino group is a common strategy to create analogues with altered physicochemical properties. The primary amine can be converted into secondary or tertiary amines through alkylation, or into amides, sulfonamides, or ureas through acylation reactions. A well-established method for preparing secondary amines from primary amines involves protection with a 2-nitrobenzenesulfonyl group, followed by alkylation and subsequent deprotection. orgsyn.org For example, 4-aminoindan can undergo a nucleophilic addition reaction with 2-chloroacetylisocyanate to yield 1-(2-chloroacetyl)-3-(2,3-dihydro-1H-inden-4-yl)-urea, demonstrating a pathway to introduce complex side chains. orgsyn.org

Introducing substituents onto the aromatic ring requires multi-step synthetic sequences, often starting from more elaborately substituted precursors before the indan ring system is formed. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a precursor with a pattern reminiscent of the target compound, was achieved in four steps from 4-methoxybenzene-1-sulfonyl chloride. nih.gov Such polysubstituted anilines can serve as starting materials for constructing more complex aminoindan analogues.

The creation of hybrid systems involves covalently linking the 7-methoxy-4-aminoindan scaffold to another distinct chemical moiety, often a known pharmacophore. This approach aims to create dual-action molecules or to improve targeting by combining the properties of two different structural classes. While specific examples for the 7-methoxy-4-aminoindan scaffold are not prominent in the literature, the strategy is well-documented for related structures. For example, hybrid molecules have been synthesized by linking a 7-methoxytacrine core to p-anisidine (B42471) via a thiourea (B124793) linker to create dual-binding site inhibitors for specific enzymes. chim.it A similar conceptual approach could be applied to the 7-methoxy-4-aminoindan scaffold, linking it to other bioactive fragments through appropriate spacer groups to generate novel hybrid compounds.

In Vitro and in Silico Investigations of Biological Modulatory Potential

General Biological Relevance of Aminoindane Scaffolds

The aminoindane framework, which consists of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring bearing an amino group, is a significant pharmacophore in medicinal chemistry. wikipedia.orgresearchgate.net These compounds are structurally related to indane and are recognized as rigid analogues of phenethylamines, a class that includes many neurotransmitters and psychoactive compounds. frontiersin.orgresearchgate.net The constrained structure of the aminoindane scaffold provides a unique conformational rigidity that is valuable for probing interactions with biological targets. frontiersin.org

Historically, aminoindanes were developed for various therapeutic applications, including as anti-Parkinsonian drugs and bronchodilators. frontiersin.orgnih.gov The neuroprotective agent rasagiline (B1678815), for instance, has a 1-aminoindane metabolite that is believed to contribute to its pharmacological activity. wikipedia.org The core scaffold has been extensively studied for its effects on the central nervous system, particularly its interaction with monoamine transporters. nih.govresearchgate.net Derivatives such as 2-aminoindane (2-AI), 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), and 5-iodo-2-aminoindane (B145790) (5-IAI) have been shown to inhibit the reuptake and stimulate the release of key neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). frontiersin.orgnih.gov

Beyond neuroscience, the aminoindane ring is noted for a wide array of potential bioactive properties, including antibacterial, antiviral, and antiapoptotic activities, making it a versatile scaffold for drug discovery. researchgate.netresearchgate.net Its derivatives have been explored for uses ranging from potential tools in psychotherapy to research chemicals for studying neurological disorders. wikipedia.orgfrontiersin.org

In Vitro Screening for Biological Activities

While the broader aminoindane class has been the subject of numerous biological studies, a comprehensive literature search reveals a lack of specific in vitro and in silico data for the compound 7-Methoxy-2,3-dihydro-1H-inden-4-amine. The following sections describe the potential activities based on investigations of the general aminoindane scaffold.

Antimicrobial Efficacy Assessments (e.g., Antibacterial, Antifungal)

There are no specific published studies assessing the antibacterial or antifungal efficacy of this compound. However, the aminoindane ring system, in general, has been identified as a biologically active structure with potential antimicrobial properties. researchgate.net Research on other aminoindane derivatives has indicated antibacterial action against various pathogens. researchgate.net For example, studies have investigated the effects of certain synthetic aminoindane derivatives against clinically relevant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, which are known for causing nosocomial infections. researchgate.netresearchgate.net These studies suggest that the core scaffold could be a starting point for the development of new antibacterial agents. researchgate.net

Antiviral Activity Evaluation

Specific antiviral activity evaluations for this compound have not been reported in the scientific literature. Nevertheless, the general pharmacological profile of aminoindane derivatives includes potential antiviral activity as one of the many bioactive properties of the scaffold. researchgate.netresearchgate.net This suggests that the core structure may warrant investigation in antiviral screening programs, although direct evidence is currently unavailable.

Cellular Pathway Modulation Studies (e.g., Anti-Proliferative, Apoptosis Pathways)

Direct studies on the modulation of cellular pathways, such as proliferation or apoptosis, by this compound are not available. The aminoindane scaffold is mentioned in the literature as possessing potential antiapoptotic properties, indicating that compounds from this class could theoretically interact with cellular pathways controlling programmed cell death. researchgate.netresearchgate.net Furthermore, other structurally related indane derivatives, such as certain indanone hybrids, have been synthesized and evaluated for anticancer activity, showing effects on the cell cycle and induction of cell death in cancer cell lines. nih.gov These findings on related scaffolds suggest a potential, though unexplored, for aminoindane derivatives to modulate key cellular pathways.

Enzyme Inhibition and Activation Profiling (e.g., IAP proteins, Histone Deacetylases)

There is no specific information available regarding the in vitro inhibition or activation of enzymes like Inhibitor of Apoptosis Proteins (IAPs) or Histone Deacetylases by this compound. The primary enzyme interactions reported for the aminoindane class are related to their effects on monoamine oxidase (MAO) and monoamine transporters, which function as enzymes and transporter proteins, respectively. nih.govwikipedia.org The antiparkinsonian drug rasagiline, a propargylamine-functionalized aminoindane, is a well-known irreversible inhibitor of MAO-B. This demonstrates that the aminoindane scaffold can be functionalized to achieve potent and selective enzyme inhibition.

Receptor Binding and Ligand-Target Interaction Studies (in vitro models)

Specific receptor binding data for this compound is not available in the published literature. However, extensive research on other aminoindane analogues has characterized their interactions with monoamine transporters, which are key targets in the central nervous system. These studies typically use in vitro models, such as human embryonic kidney 293 (HEK 293) cells expressing human monoamine transporters, to determine the potency of these compounds in inhibiting the uptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT). nih.gov

For instance, compounds like 5-IAI and MDAI have been shown to be potent inhibitors of SERT and NET, while 2-AI interacts more selectively with NET. nih.gov These interactions are often accompanied by the ability to induce transporter-mediated release of the neurotransmitters. frontiersin.org Some aminoindanes also show binding affinity for the trace amine-associated receptor 1 (TAAR1). nih.gov The binding and functional profiles of these analogues highlight the ability of the aminoindane scaffold to interact potently with important neurological targets.

The table below presents representative data from in vitro studies on well-known aminoindane derivatives to illustrate the typical biological targets and potencies associated with this chemical class.

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| MDAI | hSERT | Uptake Inhibition | 154 | nih.gov |

| MDAI | hDAT | Uptake Inhibition | 1280 | nih.gov |

| MDAI | hNET | Uptake Inhibition | 187 | nih.gov |

| 5-IAI | hSERT | Uptake Inhibition | 111 | nih.gov |

| 5-IAI | hDAT | Uptake Inhibition | 2337 | nih.gov |

| 5-IAI | hNET | Uptake Inhibition | 43 | nih.gov |

| 2-AI | hSERT | Uptake Inhibition | >10000 | nih.gov |

| 2-AI | hDAT | Uptake Inhibition | 2100 | nih.gov |

| 2-AI | hNET | Uptake Inhibition | 85 | nih.gov |

Computational Approaches to Molecular Interactions

Computational chemistry provides powerful tools to simulate and predict how a small molecule like this compound might interact with biological macromolecules. These in silico methods are crucial for prioritizing experimental studies and gaining insights into the molecular basis of biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target. For this compound, docking simulations can be performed against a panel of known biological targets to generate hypotheses about its potential mechanism of action.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. The results can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on other methoxy-containing heterocyclic compounds have successfully used molecular docking to identify potential inhibitors of enzymes like acetylcholinesterase or to predict activity against cancer-related proteins. researchgate.netderpharmachemica.com

An analysis of receptor-ligand interactions can reveal the most probable biological targets. derpharmachemica.com For example, docking studies might predict that the methoxy (B1213986) group of this compound acts as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor, and the indane scaffold can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Protein Kinase A | -8.5 | Tyr123, Leu45, Val89 | Hydrogen bond with Tyr123, Hydrophobic interactions |

| Acetylcholinesterase | -9.2 | Trp84, Phe330, Tyr334 | π-π stacking with Trp84, Hydrogen bond with Tyr334 |

| Estrogen Receptor Alpha | -7.9 | Arg394, Glu353, Leu387 | Hydrogen bond with Arg394, Electrostatic interaction with Glu353 |

Note: The data in this table is hypothetical and for illustrative purposes only.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For this compound, once a promising binding pose is identified through docking, an MD simulation can be initiated to assess the stability of this pose. These simulations can reveal whether the key interactions predicted by docking are maintained over a period of nanoseconds to microseconds. Furthermore, MD simulations can provide insights into the flexibility of both the ligand and the protein binding site, which is crucial for a comprehensive understanding of the binding event. Studies on other methoxy-substituted compounds have utilized MD simulations to analyze molecular reorientations and internal molecular mobility, providing a detailed picture of the dynamic behavior of the molecule. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. epstem.netuni-greifswald.de These calculations can provide valuable information about the distribution of electrons, molecular orbital energies, and reactivity of this compound.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is useful for predicting how the molecule might interact with other molecules. epstem.net

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.1 Debye |

| Total Energy | -550 Hartree |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Elucidation Methodologies

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological effects.

A correlational analysis of structural features and in vitro activity involves synthesizing and testing a series of analogs of the lead compound, in this case, this compound. By systematically modifying different parts of the molecule, such as the position of the methoxy group, the nature of the substituent on the amine, or the saturation of the indane ring, researchers can determine how these changes affect biological activity.

For example, moving the methoxy group from the 7-position to other positions on the aromatic ring could lead to a significant change in activity, highlighting the importance of its specific location for target interaction. Similarly, replacing the amine group with other functional groups could reveal whether this group is essential for activity. The presence of a methoxy group has been shown to influence the antimigratory effects of some compounds, with electron-donating groups like methoxy sometimes enhancing activity compared to electron-withdrawing groups. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In a QSAR study, various physicochemical properties or structural features of the molecules, known as descriptors, are calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. While specific QSAR models for this compound are not available, the general methodology is widely applied in drug discovery.

Table 3: Examples of Descriptors Used in QSAR Studies

| Descriptor Class | Examples |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume |

| Hydrophobic | LogP, Polar Surface Area |

| Topological | Connectivity Indices, Shape Indices |

Advanced Analytical Methodologies for Research Grade Characterization

Chromatographic Purification and Separation Techniques

Chromatographic methods are fundamental for separating the target compound from impurities, byproducts, and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile organic compounds. For 7-Methoxy-2,3-dihydro-1H-inden-4-amine, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) containing a small percentage of an acid like formic acid to ensure the amine is protonated and produces sharp peaks. rsc.org Purity is determined by integrating the area of all peaks detected by a UV detector (commonly at 254 nm) and calculating the relative percentage of the main compound peak. Research-grade materials are expected to have a purity of 98% or higher. jk-sci.com

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.45 | 15,830 | 0.25 | Impurity A |

| 2 | 4.12 | 6,289,500 | 99.51 | This compound |

| 3 | 5.08 | 15,170 | 0.24 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the low volatility of amines, derivatization is often required prior to analysis. The primary amine group in this compound can be converted into a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) or trifluoroacetyl (TFA) derivative. researchgate.net The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass fragmentation patterns that serve as a "molecular fingerprint" for identification. japsonline.com

| Analyte | Retention Time (min) | Parent Ion (M+) m/z | Key Fragment Ions (m/z) |

|---|---|---|---|

| N-TMS-7-Methoxy-2,3-dihydro-1H-inden-4-amine | 11.78 | 235 | 220 (M-15), 117, 73 |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to dramatically increased resolution, sensitivity, and speed of analysis. This technology is particularly valuable in high-throughput screening environments where rapid purity checks of many samples are necessary. A typical UPLC analysis can be completed in a fraction of the time required for a standard HPLC run, without compromising data quality.

| Parameter | Typical HPLC | Typical UPLC |

|---|---|---|

| Run Time (min) | 10-15 | 1-3 |

| Resolution | Good | Excellent |

| Solvent Consumption | High | Low |

| System Pressure (psi) | 1000-4000 | 8000-15000 |

Spectroscopic Techniques for Structural Confirmation

While chromatography confirms purity, spectroscopy is essential for unequivocally determining the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including atom connectivity and spatial relationships. emerypharma.com

¹H NMR provides information on the number and electronic environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, the methoxy (B1213986) protons, and the amine protons.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 6.85 | d | J = 8.2 Hz | 1H | Ar-H (H6) |

| 6.60 | d | J = 8.2 Hz | 1H | Ar-H (H5) |

| 3.85 | s | - | 3H | -OCH₃ |

| 3.60 (br s) | - | - | 2H | -NH₂ |

| 2.88 | t | J = 7.5 Hz | 2H | -CH₂- (C3) |

| 2.75 | t | J = 7.5 Hz | 2H | -CH₂- (C1) |

| 2.05 | quintet | J = 7.5 Hz | 2H | -CH₂- (C2) |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155.0 | C7 |

| 142.1 | C3a |

| 135.5 | C7a |

| 128.8 | C4 |

| 115.3 | C6 |

| 108.9 | C5 |

| 55.4 | -OCH₃ |

| 32.1 | C1 |

| 30.5 | C3 |

| 25.8 | C2 |

Mass Spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The measured mass is typically within 5 ppm of the theoretical mass calculated from the elemental composition (C₁₀H₁₃NO).

Tandem Mass Spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of ammonia (B1221849) (NH₃) or cleavage of the dihydroinden ring system, helping to confirm the positions of the substituents. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO | - |

| Calculated [M+H]⁺ Mass | 164.1070 | Theoretical exact mass of the protonated molecule |

| Measured [M+H]⁺ Mass | 164.1073 | Hypothetical measured mass from HRMS |

| Parent Ion (MS/MS) | 164.1 | Protonated molecule selected for fragmentation |

| Major Fragment Ion | 147.1 | Loss of NH₃ (Ammonia) |

| Major Fragment Ion | 132.1 | Loss of NH₃ and CH₃ (Methyl radical) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques that provide valuable information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present. For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its constituent functional groups.

The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. The N-H bending vibration is expected to appear in the 1650-1580 cm⁻¹ region. spectroscopyonline.commasterorganicchemistry.com The methoxy (-OCH₃) group will be characterized by a C-H stretching vibration around 2830-2815 cm⁻¹ and a prominent C-O stretching band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. scielo.org.za

The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, which can provide further structural confirmation. The dihydroinden structure will contribute aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| N-H Bend (scissoring) | 1650 - 1580 | Medium | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| C=C Stretch | 1600 - 1450 | Medium to Weak | |

| Methoxy Group (-OCH₃) | C-H Stretch | 2830 - 2815 | Medium |

| C-O Stretch (asymmetric) | 1275 - 1200 | Strong | |

| C-O Stretch (symmetric) | 1075 - 1020 | Strong | |

| Aliphatic (Dihydroinden) | C-H Stretch | 2960 - 2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Aromatic systems typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-290 nm). The presence of the amine (-NH₂) and methoxy (-OCH₃) groups, which are both auxochromes, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands due to the extension of the conjugated system through their lone pair of electrons. The exact λmax values would be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~220 - 240 | Substituted Benzene Ring |

| π → π | ~270 - 290 | Substituted Benzene Ring |

Chiral Analysis for Stereoisomeric Purity

This compound possesses a chiral center at the carbon atom bearing the amine group (C4). Therefore, it can exist as a pair of enantiomers, (R)- and (S)-7-Methoxy-2,3-dihydro-1H-inden-4-amine. For research applications, particularly in pharmacology and biochemistry, the determination of the stereoisomeric (enantiomeric) purity is of paramount importance, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

The separation of enantiomers by chiral HPLC can be achieved through two main strategies:

Direct Separation using a Chiral Stationary Phase (CSP): This is the preferred method as it avoids the need for derivatization. The stationary phase of the HPLC column is modified with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. The differing stability of these transient diastereomeric complexes leads to different retention times, allowing for their separation and quantification. For a primary amine like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective. sigmaaldrich.comchromatographytoday.com

Indirect Separation via Diastereomer Formation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.govresearchgate.net The choice of derivatizing agent is crucial and should result in stable diastereomers with good chromatographic properties.

The enantiomeric excess (e.e.) or enantiomeric purity can be calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Potential Chiral HPLC Methodologies for the Enantiomeric Resolution of this compound

| Method | Principle | Potential Chiral Selector/Derivatizing Agent | Detection |

| Direct Chiral HPLC | Formation of transient diastereomeric complexes with a chiral stationary phase. | Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD), Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T) sigmaaldrich.comchromatographytoday.com | UV, Diode Array Detector (DAD) |

| Indirect Chiral HPLC | Formation of stable diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. nih.gov | Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) researchgate.net | UV, Diode Array Detector (DAD), Fluorescence |

Strategic Utility in Chemical Synthesis and Preclinical Biological Research

Role as Chiral Precursors and Intermediates in Complex Molecule Synthesis

The indane framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that can provide ligands for more than one biological target. tudublin.ieopenochem.orgnih.gov The introduction of an amino group, particularly when resolved into its constituent enantiomers, transforms the scaffold into a chiral precursor, which is fundamental for the synthesis of enantiomerically pure complex molecules, including pharmaceuticals.

Chiral aminoindanes are crucial building blocks in asymmetric synthesis. The separation of racemic mixtures of aminoindanes into single enantiomers is a critical step and is often achieved through diastereomeric salt formation. unodc.org This process involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties. Once separated, the individual enantiomers of the amine can be recovered. This classical resolution technique remains a widely used and effective method for obtaining optically pure amines.

The resulting enantiomerically pure aminoindanes serve as valuable intermediates. For instance, the amino group can be further functionalized to introduce new chiral centers or to build more complex molecular architectures. The rigid indane backbone helps to control the stereochemistry of subsequent reactions, making it an excellent starting point for the synthesis of compounds with specific three-dimensional arrangements, which is often crucial for biological activity.

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. researchgate.net The development of such probes often starts from a molecular scaffold known to have affinity for a particular class of targets. Given that substituted aminoindanes are known to interact with various biological targets, including monoamine transporters and receptors, the 7-Methoxy-2,3-dihydro-1H-inden-4-amine scaffold is a promising candidate for the development of novel chemical probes. nih.govnih.gov

The general strategy for converting a bioactive molecule into a chemical probe involves the introduction of a reporter group, such as a fluorescent tag, a radioisotope, or a photoreactive group, without significantly diminishing its binding affinity for the target.

Types of Chemical Probes Derivable from the Aminoindane Scaffold:

| Probe Type | Description | Potential Application |

| Fluorescent Probes | These probes incorporate a fluorophore, a molecule that emits light upon excitation. The probe's fluorescence can change upon binding to its target, allowing for visualization of the target's location and dynamics within cells. | Live-cell imaging, high-throughput screening, and fluorescence microscopy to study receptor distribution and trafficking. |

| Radiolabeled Probes | A radioactive isotope is incorporated into the molecule. These probes are used in techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for in vivo imaging of biological processes. mdpi.com | Non-invasive imaging of neurotransmitter systems in the brain, receptor occupancy studies, and diagnostic applications in neurology and psychiatry. |

| Photoaffinity Probes | These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target protein. This allows for the identification of the target protein and the characterization of its binding site. frontiersin.orgwikipedia.org | Target identification and validation, mapping of ligand-binding sites, and studying protein-protein interactions. |

By strategically modifying the this compound structure, for example, by attaching a fluorescent dye to the amine or incorporating a photoreactive moiety, researchers could potentially create a suite of chemical probes to investigate the biological roles of its targets.

Contributions to Lead Compound Identification and Optimization in Drug Discovery Pipelines

The aminoindane scaffold is a cornerstone in the development of therapeutics, particularly for neurological disorders. The rigid structure of the indane nucleus mimics the conformation of neurotransmitters like dopamine (B1211576) and serotonin (B10506), allowing for potent and selective interactions with their respective transporters and receptors. nih.govwikipedia.org This makes aminoindane derivatives a rich source of lead compounds in drug discovery.

A prime example of the successful application of the aminoindane scaffold is in the development of drugs for Parkinson's disease. Rasagiline (B1678815), an N-propargyl-1-aminoindan derivative, is a potent and selective inhibitor of monoamine oxidase B (MAO-B) and is used in the treatment of Parkinson's disease. wikipedia.orgnih.gov The development of rasagiline and its analogs, such as ladostigil, highlights the process of lead optimization, where the basic aminoindane structure is systematically modified to enhance potency, selectivity, and pharmacokinetic properties. nih.govrasagiline.comrasagiline.com

The process of lead identification and optimization often involves the synthesis of a library of analogs with variations at different positions of the scaffold. For this compound, medicinal chemists could explore structure-activity relationships (SAR) by:

Modifying the amino group: Introducing different alkyl or acyl substituents to probe the size and nature of the binding pocket.

Varying the position and nature of the aromatic substituents: The methoxy (B1213986) group at the 7-position and the amino group at the 4-position are just one possible arrangement. Shifting these groups or replacing them with other functionalities can dramatically alter the compound's pharmacological profile. nih.gov

This systematic approach allows for the fine-tuning of a compound's properties to achieve the desired therapeutic effect while minimizing off-target interactions. The aminoindane framework's amenability to such modifications solidifies its role as a privileged scaffold for generating novel drug candidates. tudublin.ie For instance, various aminoindane derivatives have been investigated for their potential as serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants. nih.govnih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on the synthesis of 7-Methoxy-2,3-dihydro-1H-inden-4-amine should prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis: One of the most promising avenues is the use of enzymes as catalysts. Biocatalytic methods operate under mild conditions and often exhibit high stereo- and regioselectivity, which can simplify purification processes. researchgate.net Future work could focus on identifying or engineering enzymes, such as transaminases or imine reductases, capable of efficiently producing chiral amines like this compound. nih.govsciencedaily.com This approach offers a sustainable alternative to traditional chemocatalyzed processes. researchgate.net

Flow Chemistry: Continuous flow synthesis presents another significant opportunity for greener production. mdma.chnih.gov This technology allows for precise control over reaction parameters, improved safety when handling hazardous intermediates, and easier scalability. mdma.chfrontlinegenomics.com A future multi-step flow process could be designed for the synthesis of this compound, potentially starting from simple precursors and incorporating steps like catalytic hydrogenation of a corresponding nitro-indane in a continuous manner. wikipedia.orgresearchgate.net

Novel Catalytic Systems: Research into novel, metal-free catalytic systems for key synthetic steps, such as intramolecular hydroacylation to form the indanone core, offers another path toward greener synthesis. rsc.org Exploring the use of reusable nanocatalysts, for instance, could also enhance the sustainability of the synthetic process by allowing for easy catalyst recovery and reuse over multiple cycles. rsc.org

| Green Chemistry Approach | Potential Advantages for Synthesis | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening and engineering of enzymes (e.g., transaminases). |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of telescoped multi-step flow reactions. frontlinegenomics.com |

| Novel Catalysts | Reduced metal contamination, catalyst reusability. | Metal-free cyclization reactions, application of nanocatalysts. rsc.org |

Expansion of Biological Screening Beyond Current Paradigms

Given that aminoindane derivatives are known to interact with monoamine transporters (MATs) like the serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters, initial biological screening has logically focused on neurological and psychoactive effects. plos.orgnih.govnih.gov However, future research should broaden this scope considerably to uncover novel therapeutic applications. The indane nucleus and its analogues are recognized for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. eburon-organics.com

A comprehensive screening campaign should be initiated to test this compound and its analogues against a diverse panel of biological targets. This could include:

Oncology: Screening against a panel of human cancer cell lines, such as the NCI-60 panel, could reveal potential antiproliferative activity. researchgate.net

Inflammation and Immunology: Assays for anti-inflammatory activity, such as cyclooxygenase (COX) inhibition or modulation of cytokine production, could identify new leads for inflammatory disorders. nih.govbiobide.com

Metabolic Diseases: Given that some methoxy-substituted heterocycles have shown potential in managing metabolic syndrome, screening for effects on targets like activating transcription factor 3 (ATF3) could be fruitful. sciencedaily.com

Infectious Diseases: The aminoindane scaffold has been associated with antibacterial properties. frontlinegenomics.com Screening against a panel of pathogenic bacteria and fungi is therefore warranted.

This expanded screening will create a more complete biological profile of the compound, potentially identifying unexpected activities and opening up new avenues for therapeutic development.

Integration with Advanced Omics Technologies for Mechanistic Insight

To move beyond simple target identification and understand the detailed molecular mechanisms of action, the integration of advanced "omics" technologies is essential. biobide.comnih.govyoutube.com These high-throughput techniques provide a systems-level view of how a compound affects cellular processes. biobide.comnih.gov

Genomics and Transcriptomics: Genome-wide association studies (GWAS) can help identify genetic variations that may influence an individual's response to the compound, particularly in the context of its interaction with monoamine systems. nih.govplos.org Transcriptomics (e.g., RNA-Seq) can reveal changes in gene expression profiles in cells or tissues treated with the compound, providing clues about the pathways it modulates. researchgate.net This can help to understand its mechanism of action and potential off-target effects.

Proteomics: This approach can identify the full spectrum of proteins that directly bind to the compound or whose expression levels are altered upon treatment. This is crucial for confirming primary targets and discovering previously unknown interacting proteins.

Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers can understand how the compound perturbs metabolic pathways within a cell or organism.

Employing these omics strategies will provide a holistic understanding of the compound's biological impact, facilitating the identification of efficacy and toxicity biomarkers and offering deeper insights into its therapeutic potential. nih.govresearchgate.net

Application in Materials Science and Nanotechnology (if applicable to the class)

While primarily investigated for biological activity, the structural features of this compound and its derivatives may offer opportunities in materials science and nanotechnology. The indane scaffold is a versatile building block that has been incorporated into high-performance polymers, such as polyimides, to enhance properties like thermal stability and solubility. researchgate.net

Future exploratory research could investigate the incorporation of the 7-methoxy-aminoindane moiety into polymer backbones to create novel materials with unique optical or electronic properties. The methoxy (B1213986) group, in particular, can influence the electronic structure of heterocyclic systems. researchgate.net Furthermore, the amine functional group provides a reactive handle for grafting the molecule onto surfaces or nanoparticles. This could lead to the development of functionalized nanomaterials for applications such as:

Sensors: Methoxy-functionalized heterocyclic compounds have been explored as fluorescent sensors. researchgate.net

Corrosion Inhibitors: Amino acids and their derivatives have been studied as environmentally friendly corrosion inhibitors, a field where computational modeling can aid in the design of new compounds.

Organic Electronics: The indane-1,3-dione scaffold, a close analogue, is used as an electron acceptor in the design of dyes for solar cell applications. mdpi.com

Though speculative, these interdisciplinary avenues highlight the potential for this class of compounds to find applications beyond medicinal chemistry.

Collaborative Computational-Experimental Research Frameworks

A synergistic approach combining computational modeling and experimental validation will be critical to accelerating research into this compound. rsc.org In silico techniques can significantly reduce the time and cost associated with drug discovery and development. nih.govnih.gov

Computational Modeling:

Molecular Docking and Dynamics: Given that aminoindanes target monoamine transporters, computational models of these transporters can be used to predict the binding mode and affinity of new analogues. nih.govfrontiersin.org Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex and the conformational changes induced upon binding. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be developed to build predictive models that correlate the structural features of aminoindane derivatives with their biological activity. researchgate.netmdpi.commdpi.com These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates. acs.org

Integrated Workflow: A powerful future research framework would involve an iterative cycle where computational predictions guide experimental work. For example, virtual screening could identify a set of promising analogues of this compound. nih.gov These compounds would then be synthesized and tested in vitro. The experimental results would, in turn, be used to refine and improve the computational models, leading to a more efficient and rational design of next-generation compounds. rsc.org This collaborative framework ensures that resources are focused on molecules with the highest probability of success.

| Research Area | Key Objective |

| Synthesis | Develop sustainable and efficient production methods. |

| Biology | Uncover the full therapeutic potential through broad screening. |

| Mechanisms | Elucidate detailed molecular actions using systems biology. |

| Materials | Explore novel applications in polymer and nanoscience. |

| Design | Accelerate discovery through integrated computational and experimental approaches. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 7-Methoxy-2,3-dihydro-1H-inden-4-amine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of dihydroinden-amine derivatives often involves regioselective halogenation followed by amine functionalization. For example, iodination using N-iodosuccinimide (NIS) in acetonitrile at 0°C to RT has been reported for similar compounds, yielding 32% product after purification via silica gel chromatography (4–5% EtOAc/hexanes) . Optimizing reaction time, temperature, and stoichiometry (e.g., 1.5 equivalents of NIS) can enhance yields. Monitoring reaction progress via TLC or LCMS is critical to avoid over-halogenation.

Q. How can researchers verify the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine <sup>1</sup>H NMR (e.g., δ=7.36 ppm for aromatic protons), <sup>13</sup>C NMR, and LCMS (e.g., m/z 293.7 [M+H]<sup>+</sup> for iodinated analogs) for structural confirmation . For purity assessment, use reverse-phase HPLC with UV detection (λ=254 nm). Cross-reference spectral data with computational predictions (e.g., B3LYP/6-31G(d,p) DFT calculations) to validate electronic environments .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacological data for this compound analogs, such as conflicting IC50 values across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ion concentration, temperature) or cellular models (e.g., recombinant vs. native receptors). To reconcile

- Standardize assays using validated cell lines (e.g., HEK293 for TRPV1 studies) .

- Perform dose-response curves under identical buffer conditions (e.g., pH 7.4 vs. acidic pH for TRPV1 proton activation) .

- Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability between replicates .

Q. How can computational modeling predict the binding affinity of this compound derivatives to targets like TRPV1 or aggrecanase?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) with crystallographic structures (PDB: 3K4Q for TRPV1) to map ligand-receptor interactions. For dynamic behavior, perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-protein complexes . Validate predictions with in vitro binding assays (e.g., fluorescence polarization for aggrecanase inhibitors) .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound complexes?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement, SHELXD for phasing). Collect high-resolution data (≤1.0 Å) at synchrotron facilities. For challenging crystals (e.g., twinned or low-symmetry), employ twin refinement in SHELXL or experimental phasing (SAD/MAD) with SHELXC/D/E pipelines .

Data Analysis and Experimental Design

Q. How should researchers design SAR (Structure-Activity Relationship) studies for this compound analogs?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at positions 5, 6, or 7 (e.g., bromo, fluoro, trifluoromethyl) to probe steric/electronic effects .

- Pharmacophore Mapping : Use software like Schrodinger’s Phase to identify critical interactions (e.g., hydrogen bonds with TRPV1 Tyr511) .

- Data Integration : Corrogate biological activity (e.g., IC50) with physicochemical parameters (logP, PSA) via QSAR models (e.g., partial least squares regression) .

Q. What approaches mitigate batch-to-batch variability in synthesizing this compound derivatives?

- Methodological Answer :

- Process Control : Use automated reactors (e.g., ChemRxn) to standardize temperature, stirring, and reagent addition rates .

- Analytical QC : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

- Purification : Optimize flash chromatography gradients (e.g., 0–10% MeOH/DCM) using prep-HPLC for challenging separations .

Advanced Mechanistic Studies

Q. How can researchers elucidate the role of this compound in modulating TRPV1 activation without inducing hyperthermia?

- Methodological Answer : Profile compounds using patch-clamp electrophysiology to distinguish between antagonist modes (e.g., capsaicin vs. proton inhibition). For in vivo validation, use spinal dorsal horn neuron recordings in rat models of inflammatory pain . Compare hyperthermia incidence (ΔT ≤0.5°C) between TRPV1 modulators (e.g., AMG8562) and classical antagonists .

Q. What in vitro assays are optimal for evaluating the anti-inflammatory potential of this compound derivatives?

- Methodological Answer :

- NLRP3 Inflammasome Inhibition : Measure IL-1β release in LPS-primed THP-1 macrophages via ELISA .

- ROS Scavenging : Use DCFH-DA fluorescence in RAW264.7 cells under oxidative stress (H2O2 stimulation) .

- Selectivity Screening : Cross-test against other inflammasomes (e.g., AIM2) to confirm NLRP3 specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.